(2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide
Overview
Description
The compound (2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide is a complex organic molecule that features a benzo[d]thiazole core, an acetamido group, and a chlorophenyl acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Acetamido Group: The benzo[d]thiazole intermediate is then reacted with acetic anhydride to introduce the acetamido group.
Attachment of the Ethoxyethyl Group: This step involves the alkylation of the benzo[d]thiazole core with 2-bromoethyl ethyl ether.
Formation of the Acrylamide Moiety: The final step involves the condensation of the substituted benzo[d]thiazole with 2-chlorophenylacrylic acid under appropriate conditions to form the acrylamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl and acetamido groups.
Reduction: Reduction reactions can target the acrylamide moiety, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product would be the corresponding amine.
Substitution: Depending on the nucleophile, products could include various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: It can be used in the synthesis of polymers with specific properties.
Biology
Biological Probes: The compound can be used to study enzyme interactions due to its complex structure.
Drug Development: Its potential bioactivity makes it a candidate for drug discovery.
Medicine
Therapeutics: The compound may exhibit pharmacological properties, making it a potential therapeutic agent.
Diagnostics: It can be used in the development of diagnostic tools.
Industry
Coatings: The compound can be used in the formulation of advanced coatings.
Electronics: Its unique properties make it suitable for use in electronic materials.
Mechanism of Action
The mechanism of action of (2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can interact with enzymes or receptors, while the acrylamide moiety may form covalent bonds with nucleophilic sites in proteins. This dual interaction can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoethyl methacrylate hydrochloride
- tert-Butylamine
- Phenothiazine derivatives
Uniqueness
The uniqueness of (2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. Its structure allows for versatile applications across various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(E)-N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-(2-chlorophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S/c1-3-29-13-12-26-19-10-9-17(24-15(2)27)14-20(19)30-22(26)25-21(28)11-8-16-6-4-5-7-18(16)23/h4-11,14H,3,12-13H2,1-2H3,(H,24,27)/b11-8+,25-22? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPCVRZWDGRYBS-IUKKXOIKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C=CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)/C=C/C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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